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molecular formula C10H13N3O2 B8341575 5-tert-Butyl-4-cyano-2-methyl-2H-pyrazole-3-carboxylic acid

5-tert-Butyl-4-cyano-2-methyl-2H-pyrazole-3-carboxylic acid

Cat. No. B8341575
M. Wt: 207.23 g/mol
InChI Key: AVIKUKQCNIKPLT-UHFFFAOYSA-N
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Patent
US09023846B2

Procedure details

Using the procedure for Example A, Step B above, the title compound was prepared from 5-tert-butyl-4-cyano-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester (prepared as described in the previous step, 610 mg, 2.59 mmol) and 1.0 N aqueous NaOH (4.00 mL, 4.00 mmol) in MeOH (10 mL). The title compound was obtained as a white solid. 1H-NMR (400 MHz, CDCl3) δ: 4.17 (s, 3H), 1.45 (s, 9H).
Name
5-tert-butyl-4-cyano-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]([CH3:17])[N:8]=[C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:10]=1[C:11]#[N:12])=[O:5])C.[OH-].[Na+]>CO>[C:13]([C:9]1[C:10]([C:11]#[N:12])=[C:6]([C:4]([OH:5])=[O:3])[N:7]([CH3:17])[N:8]=1)([CH3:16])([CH3:14])[CH3:15] |f:1.2|

Inputs

Step One
Name
5-tert-butyl-4-cyano-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N(N=C(C1C#N)C(C)(C)C)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=C(N(N1)C)C(=O)O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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